4-(4-morpholinylmethyl)-2-Pyridinamine
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Overview
Description
4-(4-morpholinylmethyl)-2-Pyridinamine is a chemical compound that features a pyridine ring substituted with a morpholinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-morpholinylmethyl)-2-Pyridinamine typically involves the reaction of 4-chloromethyl-2-pyridinamine with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-(4-morpholinylmethyl)-2-Pyridinamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like potassium carbonate or sodium hydroxide are often employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .
Scientific Research Applications
4-(4-morpholinylmethyl)-2-Pyridinamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(4-morpholinylmethyl)-2-Pyridinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A related compound with a similar structure but lacking the pyridine ring.
Pyridine Derivatives: Compounds with similar pyridine rings but different substituents.
Uniqueness
4-(4-morpholinylmethyl)-2-Pyridinamine is unique due to the presence of both the morpholinyl and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs .
Properties
Molecular Formula |
C10H15N3O |
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Molecular Weight |
193.25 g/mol |
IUPAC Name |
4-(morpholin-4-ylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C10H15N3O/c11-10-7-9(1-2-12-10)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2,(H2,11,12) |
InChI Key |
XMZRPERCZWMFIG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC(=NC=C2)N |
Origin of Product |
United States |
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